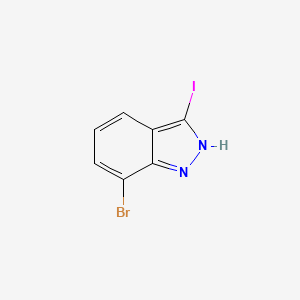

7-Bromo-3-iodo-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNJULUTBLCRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646581 | |

| Record name | 7-Bromo-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-26-1 | |

| Record name | 7-Bromo-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-3-iodo-1H-indazole: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of the Indazole Core

The indazole ring system, a fusion of benzene and pyrazole, represents a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and hydrogen bonding capabilities allow it to effectively mimic the purine core of ATP, making it a cornerstone for the development of highly selective protein kinase inhibitors.[1] Indazole-based drugs, such as the FDA-approved kinase inhibitors Axitinib and Pazopanib, have demonstrated significant clinical success in oncology.[1][2]

This guide focuses on a particularly strategic, di-halogenated derivative: 7-Bromo-3-iodo-1H-indazole . This molecule is not merely an intermediate; it is a carefully designed building block engineered for versatility and efficiency in drug development pipelines. The orthogonal reactivity of its two halogen atoms—the highly labile iodine at the C3 position and the more robust bromine at the C7 position—provides chemists with precise control over sequential functionalization. This allows for the systematic and rapid exploration of a chemical space to build structure-activity relationships (SAR), a critical process in optimizing lead compounds. We will delve into the core chemical properties, synthesis, and strategic applications of this high-value scaffold.

Physicochemical and Spectroscopic Profile

Proper characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 944904-26-1 | [3] |

| Molecular Formula | C₇H₄BrIN₂ | [3] |

| Molecular Weight | 322.93 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | [2] |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | 4°C, protect from light | [2] |

| InChI Key | QRNJULUTBLCRHI-UHFFFAOYSA-N | [2] |

Spectroscopic Signature (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆) : The spectrum is expected to show three distinct signals in the aromatic region. The N-H proton will appear as a broad singlet significantly downfield (>13 ppm). The protons on the benzene portion of the ring (H4, H5, H6) will form a characteristic pattern influenced by their respective couplings.

-

¹³C NMR (100 MHz, DMSO-d₆) : The spectrum will display seven signals. The C3 carbon bearing the iodine will be significantly shielded (appearing upfield around 92 ppm), a hallmark of C-I bonds in such systems.[5] The C7 carbon attached to bromine will be found further downfield.

Synthesis Methodology: A Validated Protocol

The synthesis of this compound is most efficiently achieved via the direct electrophilic iodination of the readily available precursor, 7-bromo-1H-indazole. The following protocol is adapted from a highly successful and analogous procedure for the synthesis of 6-bromo-3-iodo-1H-indazole, which proceeds with high yield.[2][5] The mechanism relies on the deprotonation of the indazole N-H by a strong base, generating an indazolide anion that subsequently attacks molecular iodine.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation : To a solution of 7-bromo-1H-indazole (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF), add potassium hydroxide (KOH, 2.0 equiv.).

-

Iodination : Prepare a separate solution of iodine (I₂, 1.5 equiv.) in DMF. Add this solution dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring : Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃). A precipitate will form.

-

Isolation : Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: A step-by-step workflow for the synthesis of this compound.

Chemical Reactivity: The Power of Orthogonal Halogens

The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds within palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more polarized than the C-Br bond, making it far more susceptible to oxidative addition to a Pd(0) catalyst. This reactivity difference enables selective functionalization at the C3 position while leaving the C7-bromo group intact for a subsequent, different coupling reaction.[6]

Key Transformations

-

Suzuki-Miyaura Coupling : The C3-iodo position readily couples with a wide range of aryl and heteroaryl boronic acids or esters. This is the most common method for introducing diverse substituents at this position. The C7-bromo position can also undergo Suzuki coupling, but typically requires more forcing conditions (e.g., stronger bases, different catalyst/ligand systems), allowing for a sequential approach.[7][8]

-

Sonogashira Coupling : The C3-iodo group is an excellent substrate for Sonogashira coupling with terminal alkynes, providing a straightforward route to C3-alkynylated indazoles. This transformation is crucial for extending the molecular scaffold.[9]

-

Buchwald-Hartwig Amination : This reaction allows for the introduction of nitrogen-based nucleophiles (amines, amides) at the C3 position, a key step in the synthesis of many kinase inhibitors that require a specific amine "hinge-binder".

-

Heck Coupling : Vinylation at the C3 position can be achieved via Heck coupling with various alkenes.

Reactivity and Derivatization Pathways

Caption: Orthogonal reactivity pathways of this compound in cross-coupling.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The indazole scaffold is a validated pharmacophore for targeting the ATP-binding pocket of protein kinases.[1] The strategic placement of halogens in this compound makes it an ideal starting point for generating libraries of potential kinase inhibitors.

A common drug design strategy involves using the C3 position to introduce a group that interacts with the "hinge region" of the kinase, while the C7 position is used to project a vector into the solvent-exposed region, allowing for modifications that fine-tune solubility and pharmacokinetic properties. For example, the synthesis of VEGFR-2 kinase inhibitors often starts with a di-halo-indazole, where the C3 position is functionalized first, followed by diversification at other positions.[3]

Furthermore, substituted 3-aminoindazoles are key intermediates in the synthesis of potent drugs, including Lenacapavir, a novel HIV-1 capsid inhibitor.[10][11] This highlights the broad applicability of these scaffolds beyond oncology. By using this compound, medicinal chemists can rapidly synthesize a matrix of compounds (e.g., 10 different aryl groups at C3 x 10 different aryl groups at C7) to comprehensively map the SAR of a target.

Conclusion

This compound is a quintessential example of a modern chemical building block, designed for efficiency, precision, and versatility. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable and orthogonal reactivity make it an invaluable tool for researchers in drug discovery. The ability to selectively functionalize the C3 and C7 positions allows for the rapid generation of diverse molecular architectures, accelerating the journey from hit identification to lead optimization in the development of next-generation therapeutics.

References

- Wiley-VCH. (2007). Supporting Information.

-

El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 7107-7114. Available at: [Link]

-

Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687. Available at: [Link]

-

GlobalChem. (n.d.). This compound, min 97%. Retrieved January 11, 2026, from [Link]

-

El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

- Shokat Lab. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Retrieved January 11, 2026, from a publication detailing synthesis of substituted indazoles.

-

Ahmad, I., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 64(15), 10866–10905. Available at: [Link]

- Liu, Z., et al. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

-

National Center for Biotechnology Information. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved January 11, 2026, from [Link]

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved January 11, 2026, from [Link]

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: [Link]

- BenchChem. (n.d.). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.

-

Pinto, D. C. G. A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. Available at: [Link]

- BenchChem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Retrieved January 11, 2026, from a guide on the reactivity of iodoindazoles.

-

National Center for Biotechnology Information. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved January 11, 2026, from [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

Introduction: The Privileged Indazole Core and the Rise of a Versatile Intermediate

An In-Depth Technical Guide to 7-Bromo-3-iodo-1H-indazole: A Strategic Building Block in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of numerous therapeutic agents across a wide range of diseases, including cancer, inflammation, and neurological disorders.[1][2] Indazole-containing drugs such as the anti-cancer agent Pazopanib and the antiemetic Granisetron underscore the scaffold's clinical significance. The strategic functionalization of the indazole core is therefore a cornerstone of modern drug design, allowing for the fine-tuning of pharmacological activity.

This guide focuses on a particularly valuable, di-halogenated derivative: This compound . This molecule is not an end-product but a highly strategic intermediate. Its utility lies in the differential reactivity of its two halogen atoms, which serve as versatile synthetic "handles." This allows for the sequential and site-selective introduction of diverse chemical moieties through well-established cross-coupling reactions, making it an indispensable tool for researchers, scientists, and drug development professionals aiming to construct complex molecular architectures and explore extensive structure-activity relationships (SAR).

Physicochemical and Structural Properties

The foundational characteristics of this compound are critical for its application in synthesis. The presence of two different halogens on the aromatic core dictates its reactivity and analytical profile.

| Property | Value | Source/Note |

| Molecular Formula | C₇H₄BrIN₂ | Calculated |

| Molecular Weight | 322.93 g/mol | Calculated |

| CAS Number | 944904-26-1 | [3] |

| Appearance | Off-white to light yellow solid (Predicted) | Based on similar compounds |

| Melting Point | Not available. For comparison, the precursor 7-Bromo-1H-indazole melts at 126-130 °C. | |

| Solubility | Expected to be soluble in polar aprotic solvents like DMF, DMSO, and moderately soluble in THF and Dioxane. | Common for indazole derivatives |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most efficiently achieved through the direct iodination of the commercially available precursor, 7-Bromo-1H-indazole. The C3 position of the indazole ring is susceptible to electrophilic substitution, particularly after deprotonation of the N1-proton.

Causality Behind Experimental Choices:

-

Starting Material: 7-Bromo-1H-indazole is the logical precursor, as the C7-bromo substitution is pre-installed.

-

Base: A strong base, such as potassium hydroxide (KOH), is used to deprotonate the N-H of the indazole ring. This increases the electron density of the heterocyclic ring system, making the C3 position more nucleophilic and thus more reactive towards the electrophilic iodine.

-

Iodinating Agent: Molecular iodine (I₂) serves as the electrophilic source of iodine.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it readily dissolves the indazole salt and the reagents, facilitating a homogenous reaction mixture.

-

Workup: The reaction is quenched with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to neutralize any unreacted iodine. The product typically precipitates from the aqueous mixture and can be collected by filtration.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 7-Bromo-1H-indazole (1.0 eq) in DMF (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer, add powdered potassium hydroxide (2.0 eq) portion-wise at room temperature.

-

Deprotonation: Stir the resulting suspension at room temperature for 30 minutes. The formation of the potassium salt of the indazole should be observed.

-

Iodination: Prepare a solution of iodine (1.5 eq) in DMF. Add this solution dropwise to the reaction mixture at room temperature. Stir the reaction for 3-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Precipitation: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (10% w/v). A solid precipitate should form.

-

Isolation: Stir the suspension for 15-20 minutes, then collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake thoroughly with water and then with a minimal amount of cold diethyl ether or hexane to remove non-polar impurities. Dry the product under vacuum to yield this compound.

Applications in Drug Discovery: A Gateway to Molecular Diversity

The primary value of this compound is its role as a bifunctional building block for creating libraries of complex molecules. The key to its utility is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.

The C-I bond is significantly more reactive (weaker bond energy) than the C-Br bond towards oxidative addition to a Palladium(0) catalyst. This reactivity difference allows for selective functionalization at the C3 position while leaving the C7-bromo group intact for a subsequent, more forcing reaction. This sequential, site-selective approach is a powerful strategy in medicinal chemistry.

Common Sequential Cross-Coupling Reactions:

-

Suzuki Coupling (C-I): React this compound with an aryl or heteroaryl boronic acid/ester to form a C-C bond at the C3 position.

-

Sonogashira Coupling (C-I): Couple with a terminal alkyne to introduce an alkynyl substituent at C3.

-

Buchwald-Hartwig Amination (C-I): Introduce an amine at the C3 position.

-

Second Coupling (C-Br): The resulting 7-bromo-3-substituted-indazole can then undergo a second cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C7 position, typically requiring a different catalyst/ligand system or higher temperatures.

This stepwise approach provides a logical and efficient pathway to novel chemical entities that can be screened for biological activity, for instance, as kinase inhibitors.[4]

Analytical Characterization

Unequivocal structural confirmation is essential. A combination of spectroscopic methods is used to characterize the final product.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and diagnostic. It should display three signals in the aromatic region (typically between 7.0-8.0 ppm), corresponding to the protons at the C4, C5, and C6 positions. The coupling patterns (doublets, triplets, or doublet of doublets) and coupling constants will confirm the substitution pattern. A broad singlet corresponding to the N-H proton will also be present, which is exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR will show seven distinct signals for the aromatic carbons. The carbons directly attached to the halogens (C3-I and C7-Br) will be significantly shifted and can be identified based on empirical predictions and comparison to related structures.

-

Mass Spectrometry (MS): This is a critical tool for confirming the molecular weight and elemental composition. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and iodine (¹²⁷I = 100%), the molecular ion peak (M⁺) in the mass spectrum will exhibit a characteristic isotopic pattern. High-Resolution Mass Spectrometry (HRMS) should confirm the molecular formula C₇H₄BrIN₂ with high accuracy (e.g., calculated m/z for [M+H]⁺: 323.8628, found within ±5 ppm).

Trustworthiness: Protocol Validation and Purity Assessment

The integrity of any research built upon this intermediate relies on its purity and confirmed identity. The protocol described is self-validating through a rigorous analytical workflow:

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity. A sample of the final product should show a single major peak (typically >95% purity by area percentage) when analyzed using a suitable method (e.g., reversed-phase C18 column with a water/acetonitrile gradient).

-

Structural Confirmation: The combination of ¹H NMR, ¹³C NMR, and HRMS provides orthogonal data points that, when taken together, unequivocally confirm the structure of this compound. The predicted spectra must match the experimental data.

-

Reproducibility: The synthesis protocol should be reproducible, yielding a product with consistent purity and spectroscopic data across different batches.

Safety and Handling

As with many halogenated aromatic compounds, this compound should be handled with care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[7]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just another chemical compound; it is a potent and versatile tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the differential reactivity of its C-I and C-Br bonds, empower scientists to efficiently synthesize novel, complex molecules. By enabling sequential, site-selective functionalization, it serves as a critical gateway for the exploration of vast chemical spaces, accelerating the discovery of next-generation therapeutics.

References

-

PubChem. 7-Bromo-3-iodo-1-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemcasts. Thermophysical Properties of 7-Bromo-1H-indazole. Retrieved from [Link]

-

RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

-

ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

-

NIH National Library of Medicine. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

- Google Patents. 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

-

SpringerLink. Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. Retrieved from [Link]

-

PubMed. Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from [Link]

-

ResearchGate. Analytical methods for the determination of halogens in bioanalytical sciences: A review. Retrieved from [Link]

-

Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

-

ResearchGate. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 944904-26-1|this compound|BLD Pharm [bldpharm.com]

- 4. 7-Bromo-3-iodo-1-methyl-1H-indazole () for sale [vulcanchem.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. 1260741-78-3|6-Bromo-3-iodo-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 7-Bromo-3-iodo-1H-indazole: A Strategic Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Dihalogenated Indazoles

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are the bedrock upon which countless therapeutic agents are built. Among these, the indazole core is a privileged structure, featured in numerous approved kinase inhibitors like Pazopanib and Axitinib.[1][2] The strategic value of a scaffold is often defined by its capacity for controlled, site-selective functionalization. This is where 7-Bromo-3-iodo-1H-indazole (CAS 944904-26-1) emerges as a compound of significant interest. Its dihalogenated nature, featuring a bromine atom at the C7 position and a more reactive iodine atom at the C3 position, presents a unique synthetic handle for chemists. This guide provides an in-depth technical overview of its properties, reactivity, and application, tailored for researchers, scientists, and drug development professionals.

The core utility of this molecule lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and more susceptible to oxidative addition in metal-catalyzed cross-coupling reactions, allowing for selective functionalization at the C3 position while leaving the C7-bromo group intact for subsequent transformations.[3] This sequential, site-selective approach is a powerful tool for building molecular complexity and rapidly exploring the structure-activity relationships (SAR) of potential drug candidates.[3]

Physicochemical and Structural Characteristics

A precise understanding of a building block's fundamental properties is critical for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 944904-26-1 | [4][5][6][7][][9] |

| Molecular Formula | C₇H₄BrIN₂ | [4][5][] |

| Molecular Weight | 322.93 g/mol | [4][7][] |

| Physical Form | Solid / Powder | [7] |

| InChI Key | QRNJULUTBLCRHI-UHFFFAOYSA-N | [7][] |

| Storage | Store at 4°C, protect from light | [7][10] |

The indazole core consists of a benzene ring fused to a pyrazole ring. The placement of the halogens at C7 and C3 creates distinct electronic environments, which is the basis for its selective reactivity.[3]

Caption: Structure of this compound highlighting reactive sites.

Synthesis of the Core Scaffold

While this compound is commercially available, understanding its synthesis provides context for potential impurities and handling. A common laboratory-scale synthesis involves the sequential halogenation of an indazole precursor. For example, a related compound, 6-bromo-3-iodo-1H-indazole, is prepared by first treating 6-bromo-1H-indazole with a strong base like potassium hydroxide (KOH) in DMF, followed by the dropwise addition of iodine (I₂).[1] This iodination preferentially occurs at the electron-rich C3 position.[1][11] The synthesis of the 7-bromo isomer follows similar principles of electrophilic halogenation, where the positions are directed by the starting material.

The Principle of Orthogonal Reactivity in Action

The primary value proposition for this reagent is the ability to perform sequential, site-selective cross-coupling reactions. The significantly higher reactivity of the C3-Iodo bond allows for its functionalization under conditions that leave the C7-Bromo bond untouched. This enables a two-step diversification strategy.

-

Step 1: C3 Functionalization (e.g., Suzuki, Sonogashira, Heck Coupling) : The first coupling reaction is performed at the C3 position using standard palladium-catalyzed conditions.

-

Step 2: C7 Functionalization : The resulting 7-bromo-3-substituted-1H-indazole can then undergo a second, distinct coupling reaction at the C7 position, often requiring slightly harsher conditions or different catalyst systems.[12]

Caption: Sequential cross-coupling workflow enabled by differential halogen reactivity.

Experimental Protocols: A Practical Guide

The following protocols are generalized representations based on established literature for similar dihalogenated heterocyclic systems.[1][3][12] Researchers must optimize conditions for their specific substrates.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C3-Iodo Position

This protocol describes the selective coupling of an arylboronic acid at the C3 position.

Rationale: The choice of a palladium catalyst with appropriate ligands (e.g., dppf) and a carbonate base at moderate temperatures is typically sufficient to activate the C-I bond without significantly affecting the C-Br bond. Dioxane/water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (5 mol%).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the 7-bromo-3-aryl-1H-indazole intermediate.

Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C7-Bromo Position

This protocol describes the functionalization of the remaining bromo-substituent on the intermediate from Protocol 1.

Rationale: Activating the more stable C-Br bond may require a different catalyst, a stronger base, or higher temperatures compared to the initial C-I coupling. This difference in required energy input is the key to the selectivity of the sequential process.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried reaction vessel, add the 7-bromo-3-aryl-1H-indazole intermediate (1.0 equiv.), the second arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst. A different catalyst like PdCl₂(PPh₃)₂ or Pd₂(dba)₃ with a phosphine ligand might be employed (5-10 mol%).[12]

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the appropriate degassed solvent (e.g., DME, Toluene/Water).

-

Reaction: Stir the mixture at an elevated temperature (e.g., 90-110 °C) and monitor the reaction progress.

-

Work-up and Purification: Follow similar work-up and purification procedures as described in Protocol 1 to isolate the final 3,7-diaryl-1H-indazole product.

Application in Kinase Inhibitor Drug Discovery

The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[2][11][13][14] The ability to selectively introduce different chemical moieties at the C3 and C7 positions of the indazole ring using this compound allows for the fine-tuning of a compound's interaction with the kinase active site.

For example, in the development of Vascular Endothelial Growth Factor Receptor (VEGFR-2) inhibitors, specific substitutions on the indazole ring are critical for potency and selectivity.[15] A synthetic strategy might involve:

-

C3-Coupling: Introduction of a group that interacts with the "hinge" region of the kinase.

-

C7-Coupling: Introduction of a different group that extends into a solvent-exposed region or a specific hydrophobic pocket, thereby enhancing affinity or modulating pharmacokinetic properties.

This building block is therefore an invaluable tool for rapidly generating libraries of diverse compounds for high-throughput screening and lead optimization campaigns.[3]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

-

Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.[16][17][18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18] The recommended storage temperature is often 4°C.[7][10]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[16]

-

Hazards: May be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation.[7] Always consult the specific Safety Data Sheet (SDS) before use.[16][17]

Conclusion

This compound is more than just a chemical reagent; it is a strategic asset in the synthetic chemist's toolbox. Its well-defined and predictable orthogonal reactivity enables the efficient and controlled synthesis of complex, disubstituted indazoles. For researchers in drug discovery, this translates to an accelerated ability to navigate chemical space, optimize lead compounds, and ultimately develop novel therapeutics targeting a range of diseases, particularly in the field of kinase inhibition. The logical and stepwise functionalization offered by this building block perfectly aligns with the iterative nature of modern medicinal chemistry.

References

- Vulcanchem. 7-Bromo-3-iodo-1-methyl-1H-indazole () for sale.

- Fisher Scientific. SAFETY DATA SHEET.

- Supporting Information.

- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- CRO SPLENDID LAB. This compound.

- Sigma-Aldrich. 7-Bromo-1H-indazole 97 53857-58-2.

- Benchchem. Regioselectivity issues in the functionalization of indazoles.

- MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023).

- Shokat Lab. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. (2010).

- Benchchem. The Strategic Role of (7-Bromo-1H-indol-2-yl)boronic Acid in Modern Medicinal Chemistry.

- Olgen - Current Medicinal Chemistry. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors.

- Sunway Pharm Ltd. This compound - CAS:944904-26-1.

- RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021).

- ChemScene. 2757023-58-6 | 7-Bromo-3-iodo-1-methyl-1H-indazole.

- BLD Pharm. 944904-26-1|this compound.

- Google Patents. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

- Sigma-Aldrich. This compound | 944904-26-1.

- BOC Sciences. CAS 944904-26-1 7-Bromo-3-iodoindazole.

- PMC - NIH. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

- PMC - NIH. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).

- ECHEMI. 6-Bromo-3-iodo-1H-indazole SDS, 885521-88-0 Safety Data Sheets.

- MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018).

- PMC - NIH. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture.

- The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- PubChemLite. This compound (C7H4BrIN2).

- This compound, min 97%, 1 gram.

- ChemicalBook. 1H-Indazole, 7-bromo-3-methyl- - Safety Data Sheet. (2025).

- PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Benchchem. comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.

- RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.

- BLDpharm. 2757023-58-6|7-Bromo-3-iodo-1-methyl-1H-indazole.

- CymitQuimica. This compound.

- NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Journal of Applied Pharmaceutical Science. Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Bromo-3-iodo-1-methyl-1H-indazole () for sale [vulcanchem.com]

- 4. splendidlab.in [splendidlab.in]

- 5. This compound - CAS:944904-26-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. 944904-26-1|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 944904-26-1 [sigmaaldrich.com]

- 9. calpaclab.com [calpaclab.com]

- 10. chemscene.com [chemscene.com]

- 11. soc.chim.it [soc.chim.it]

- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 15. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Regioselective Synthesis of 7-Bromo-3-iodo-1H-indazole

Abstract: 7-Bromo-3-iodo-1H-indazole is a valuable heterocyclic building block in medicinal chemistry and drug development, providing two distinct halogenated sites for orthogonal functionalization via cross-coupling reactions. This guide presents a robust and detailed methodology for the synthesis of this compound from the commercially available starting material, 7-bromo-1H-indazole. The protocol is based on a highly regioselective electrophilic iodination at the C3 position of the indazole core. This document provides in-depth mechanistic insights, a step-by-step experimental protocol, characterization guidance, safety protocols, and troubleshooting advice to ensure reliable and reproducible execution by researchers and scientists.

Introduction: The Strategic Value of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors used in oncology. The strategic introduction of distinct halogen atoms onto this scaffold opens a gateway for divergent synthesis, allowing for the sequential and selective introduction of different molecular fragments.

The target molecule, this compound, is of particular interest due to the differential reactivity of the C-Br and C-I bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Typically, the C-I bond is more reactive and can be selectively functionalized while leaving the C-Br bond intact for a subsequent transformation. This orthogonal reactivity makes the title compound a powerful intermediate for building complex molecular architectures in drug discovery programs.

This guide focuses on the direct C-H iodination of 7-bromo-1H-indazole. This transformation leverages the intrinsic electronic properties of the indazole ring system, which favor electrophilic substitution at the C3 position, to achieve high regioselectivity without the need for protecting groups.

Reaction Mechanism and Regioselectivity

The synthesis of this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The C3 position of the 1H-indazole ring is the most nucleophilic and kinetically favored site for electrophilic attack.

Causality of C3-Regioselectivity: The indazole ring is an aromatic bicyclic system composed of a benzene ring fused to a pyrazole ring. The pyrazole moiety significantly influences the electronic distribution of the entire scaffold.

-

Deprotonation: In the presence of a base like potassium hydroxide (KOH), the acidic N-H proton of the indazole is removed, forming the indazolide anion. This anion dramatically increases the electron density of the ring system, making it highly susceptible to electrophilic attack.

-

Nucleophilic Character of C3: The resulting negative charge is delocalized across the heterocyclic ring. Resonance analysis and computational studies show that the highest degree of negative charge density accumulates at the C3 position. This makes C3 the most nucleophilic carbon and the prime target for electrophiles.

-

Electrophile Generation: Molecular iodine (I₂) itself is a mild electrophile. The reaction is facilitated in a polar aprotic solvent like N,N-Dimethylformamide (DMF), which helps to polarize the I-I bond, and the highly activated indazolide anion readily attacks it.

The overall transformation is depicted below:

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the C3-iodination of the analogous 6-bromo-1H-indazole, which demonstrates high yield and purity.[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 7-Bromo-1H-indazole | 97% | Commercial | CAS: 53857-58-2 |

| Potassium hydroxide (KOH) | ≥85%, pellets | Commercial | Corrosive |

| Iodine (I₂) | ≥99.8%, crystals | Commercial | Staining, harmful |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Teratogen, use in fume hood |

| Sodium thiosulfate (Na₂S₂O₃) | Anhydrous | Commercial | For quenching |

| Potassium carbonate (K₂CO₃) | Anhydrous | Commercial | For workup |

| Ethyl acetate (EtOAc) | Reagent Grade | Commercial | Flammable |

| Hexanes | Reagent Grade | Commercial | Flammable |

| Deionized water | - | Laboratory | - |

| Anhydrous sodium sulfate (Na₂SO₄) | Granular | Commercial | For drying |

Equipment

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Standard laboratory glassware (beakers, graduated cylinders, Buchner funnel)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Caption: Experimental workflow diagram.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 7-bromo-1H-indazole (1.0 eq.). Add anhydrous DMF to dissolve the starting material (approx. 0.5 M concentration).

-

Deprotonation: Add potassium hydroxide (2.0 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes. The solution may become darker.

-

Iodination: In a separate flask, dissolve iodine (1.5 eq.) in a minimal amount of anhydrous DMF. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes. An ice bath can be used to control any exotherm, though the reaction is typically well-behaved at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature for 3-4 hours. Monitor the progress by TLC (e.g., 3:1 Hexanes:EtOAc). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate and potassium carbonate. Stir until the dark iodine color dissipates.

-

Precipitation and Filtration: A solid precipitate should form upon quenching. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the filter cake thoroughly with deionized water, followed by a small amount of cold hexanes to aid in drying. Dry the collected solid under vacuum to afford the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.

Characterization and Data Analysis

As of the publication of this guide, explicit experimental characterization data for this compound is not widely available in peer-reviewed literature. However, the data for the closely related isomer, 6-Bromo-3-iodo-1H-indazole , provides an excellent reference for validation.[1]

Expected Appearance: White to off-white solid.

Reference Characterization Data (6-Bromo-3-iodo-1H-indazole): [1]

| Analysis | Data |

| Mass Spec (ESI) | m/z 322.9 [M+H]⁺ |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.62 (s, 1H, N-H), 7.82 (d, J = 1.5 Hz, 1H, Ar-H), 7.40 (d, J = 8.6 Hz, 1H, Ar-H), 7.33 (dd, J = 8.6, 1.6 Hz, 1H, Ar-H) |

Predicted ¹H NMR Analysis for this compound: For the target 7-bromo isomer, one would expect a different splitting pattern for the aromatic protons due to their different connectivity.

-

The proton at C4 would likely be a doublet coupled to C5.

-

The proton at C5 would be a triplet (or doublet of doublets) coupled to C4 and C6.

-

The proton at C6 would be a doublet coupled to C5.

-

The N-H proton would appear as a broad singlet at high chemical shift (>13 ppm).

The C3 carbon bearing the iodine atom is expected to have a ¹³C NMR chemical shift in the range of 85-95 ppm. Researchers should perform full characterization (¹H NMR, ¹³C NMR, HRMS) to unambiguously confirm the structure of their synthesized material.

Safety and Handling

Chemical Safety:

-

7-Bromo-1H-indazole: Harmful if swallowed (H302).[2] Wear gloves and safety glasses.

-

This compound: Based on vendor safety data, this compound is harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335).[3] Handle with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Iodine (I₂): Harmful if inhaled or in contact with skin. Causes skin irritation. Stains skin and surfaces.

-

N,N-Dimethylformamide (DMF): A known reproductive toxin. Always handle inside a certified chemical fume hood.

Procedural Safety:

-

Perform the entire reaction and workup in a well-ventilated chemical fume hood.

-

The quenching step can be exothermic. Pour the reaction mixture slowly into the quenching solution.

Troubleshooting

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient base or reaction time.- Poor quality or wet DMF. | - Ensure 2.0 equivalents of KOH are used.- Extend reaction time and monitor by TLC.- Use freshly opened or properly dried anhydrous DMF. |

| Low Yield | - Product loss during workup.- Inefficient precipitation. | - Ensure the quenching solution is cold to maximize precipitation.- Minimize the amount of solvent used for washing the precipitate. |

| Impure Product | - Presence of starting material.- Formation of di-iodinated species (unlikely). | - Ensure reaction goes to completion via TLC.- Recrystallize the crude product from a suitable solvent like ethanol/water or perform silica gel chromatography. |

Conclusion

The protocol detailed herein provides a reliable and highly regioselective method for the synthesis of this compound. By leveraging the inherent reactivity of the indazole core, this procedure offers a straightforward and efficient route to a valuable synthetic intermediate. The provided mechanistic rationale, detailed experimental steps, and safety guidelines are intended to equip researchers with the necessary tools for successful synthesis and application of this versatile molecule in their drug discovery and development endeavors.

References

- This cit

- This cit

- This cit

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021. [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2023. [Link]

Sources

An In-depth Technical Guide to the Regioselective Iodination of 7-bromo-1H-indazole

This guide provides a comprehensive technical overview and field-proven protocols for the regioselective C3-iodination of 7-bromo-1H-indazole. This key transformation furnishes 7-bromo-3-iodo-1H-indazole, a pivotal building block in medicinal chemistry, prized for its utility in forging complex molecular architectures through cross-coupling reactions. The methodologies detailed herein are designed for researchers, chemists, and drug development professionals, emphasizing mechanistic understanding, procedural robustness, and safety.

Strategic Importance & Mechanistic Underpinnings

Indazole derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents.[1] The introduction of an iodine atom at the C3 position of the indazole scaffold provides a versatile synthetic handle for diversification via palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings.

The Chemistry of Electrophilic Indazole Substitution

The indazole ring is an electron-rich heteroaromatic system. The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution.[2][3] This inherent reactivity is the primary driver for the high regioselectivity observed in iodination reactions. While the bromine atom at C7 is an electron-withdrawing group, its influence is insufficient to override the intrinsic reactivity of the C3 carbon.

The reaction typically proceeds via one of two pathways:

-

Direct Electrophilic Attack: An electrophilic iodine species (I⁺), generated from an iodinating agent, is attacked by the electron-rich C3 position of the neutral indazole ring.

-

Anion-Assisted Attack: In the presence of a base, the indazole N-H proton is abstracted to form a highly nucleophilic indazolide anion. This anion rapidly attacks a neutral iodine source (like I₂), leading to a significantly accelerated reaction rate.[3] This is the more common and often more efficient pathway for unprotected indazoles.

Caption: General mechanisms for C3-iodination of indazole.

Recommended Experimental Protocols

Two primary methods are presented, selected for their reliability, scalability, and high yields. The choice between them often depends on substrate sensitivity, available reagents, and desired reaction kinetics.

Protocol A: Base-Mediated Iodination with Molecular Iodine

This classic, robust method utilizes potassium hydroxide to generate the highly reactive indazolide anion, which is then quenched with molecular iodine. It is highly effective and widely reported for unprotected indazoles.[3][4][5]

Experimental Workflow:

Caption: Experimental workflow for the I₂/KOH method.

Step-by-Step Methodology:

-

Preparation: To a solution of 7-bromo-1H-indazole (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF, approx. 10 mL per 10 mmol of substrate), add potassium hydroxide (KOH, 2.0 equiv.) pellets. Stir the mixture at room temperature until the KOH dissolves and the indazole is fully deprotonated.

-

Iodination: In a separate flask, dissolve molecular iodine (I₂, 1.5 equiv.) in a minimal amount of DMF. Add this iodine solution dropwise to the indazole solution over 15-20 minutes. The reaction is exothermic; maintain the temperature at or below room temperature.

-

Reaction Monitoring: Stir the resulting mixture at room temperature for 2-3 hours.[4] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine. The addition of potassium carbonate (K₂CO₃) may aid in precipitation.[4] A solid product should precipitate out of the solution.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield this compound.[4] Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.

Protocol B: Electrophilic Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient electrophilic iodinating agent that is often easier to handle than molecular iodine.[6] It provides an excellent alternative, particularly for substrates with base-sensitive functional groups.[3]

Step-by-Step Methodology:

-

Preparation: Dissolve 7-bromo-1H-indazole (1.0 equiv.) in a suitable solvent such as DMF or acetonitrile (MeCN).

-

Iodination: Add N-Iodosuccinimide (NIS, 1.1-1.2 equiv.) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically slower than the base-mediated method and may require gentle heating (40-50 °C) or an extended reaction time (4-12 hours). Monitor the reaction's progress by TLC.

-

Work-up: Once the starting material is consumed, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any iodine byproducts), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[2][7]

Data Summary and Reagent Table

The following table summarizes the typical reaction parameters for the iodination of 10 mmol of 7-bromo-1H-indazole (1.97 g).

| Parameter | Protocol A (I₂/KOH) | Protocol B (NIS) |

| Substrate | 7-bromo-1H-indazole (1.97 g, 10 mmol) | 7-bromo-1H-indazole (1.97 g, 10 mmol) |

| Iodinating Agent | Iodine (I₂) (3.81 g, 15 mmol) | N-Iodosuccinimide (NIS) (2.70 g, 12 mmol) |

| Base/Catalyst | Potassium Hydroxide (KOH) (1.12 g, 20 mmol) | None typically required; TFA (cat.) can be used.[8] |

| Solvent | Anhydrous DMF (~10 mL) | Anhydrous DMF or MeCN (~20 mL) |

| Temperature | Room Temperature | Room Temperature to 50 °C |

| Typical Time | 2-3 hours | 4-12 hours |

| Work-up | Precipitation via quenching | Extractive work-up |

| Typical Yield | >70%[4] | Good to Excellent |

Safety and Handling

Adherence to standard laboratory safety procedures is mandatory.

-

N-Iodosuccinimide (NIS): Harmful if swallowed and causes skin and serious eye irritation.[9][10][11] It is also light-sensitive.[6][12] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][13]

-

Iodine (I₂): Corrosive and can cause severe skin and eye irritation.[7] Avoid inhalation of vapors. All manipulations should be performed in a fume hood.

-

Potassium Hydroxide (KOH): A corrosive caustic base. Avoid contact with skin and eyes.

-

Solvents: DMF is a combustible liquid and a suspected teratogen. Handle with care in a well-ventilated area.

Conclusion

The C3-iodination of 7-bromo-1H-indazole is a critical and highly regioselective transformation. Both the classic base-mediated approach with molecular iodine and the milder method using N-Iodosuccinimide are reliable and effective. The choice of protocol should be guided by the specific requirements of the synthetic route, including the presence of other functional groups and desired reaction conditions. The detailed methodologies and mechanistic insights provided in this guide serve as a robust foundation for the successful synthesis of this compound for applications in research and drug development.

References

- Benchchem. Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.

- Benchchem.

- ChemicalBook. 7-Bromo-1H-indazole synthesis.

- Synquest Labs.

- Apollo Scientific.

- Fisher Scientific.

- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- ResearchGate.

- Fisher Scientific.

- SSS Group.

- Macsen Labs. N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.

- Common Organic Chemistry.

- Organic Chemistry Portal. N-Iodosuccinimide (NIS).

- Royal Society of Chemistry.

- Wikipedia. N-Iodosuccinimide.

- ResearchGate. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.

- RSC Publishing.

- MDPI. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties.

- ChemScene. 7-Bromo-3-iodo-1-methyl-1H-indazole.

- MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.

- Organic Chemistry Portal.

- National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Wiley-VCH.

- ChemRxiv | Cambridge Open Engage.

- Sigma-Aldrich. 7-Bromo-1H-indazole 97 53857-58-2.

- MDPI. Pd(PPh3)

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. soc.chim.it [soc.chim.it]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]

- 6. calibrechem.com [calibrechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. leap.epa.ie [leap.epa.ie]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

A Technical Guide to the Solubility Determination of 7-Bromo-3-iodo-1H-indazole for Drug Discovery and Development

Abstract

Solubility is a critical physicochemical property that governs the developability of a new chemical entity (NCE) into a successful therapeutic agent. Poor aqueous solubility can severely limit a compound's absorption and bioavailability, leading to unpredictable in vivo results and potential discontinuation of an otherwise potent molecule.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination of aqueous solubility for the novel heterocyclic compound, 7-Bromo-3-iodo-1H-indazole. While specific experimental solubility data for this compound is not publicly available, this guide will equip researchers with the foundational knowledge and detailed protocols to generate this crucial dataset. We will delve into the theoretical underpinnings of solubility, its paramount importance in the drug discovery cascade, and provide step-by-step methodologies for determining both thermodynamic and kinetic solubility.

Introduction: The Significance of this compound and the Imperative of Solubility

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and approved drugs. Their versatile structure allows for a wide range of pharmacological activities. This compound is a substituted indazole that presents a unique scaffold for further chemical modification and exploration in drug discovery programs.

Before extensive biological and in vivo testing, a thorough understanding of the compound's physicochemical properties is essential. Among these, aqueous solubility is arguably one of the most critical.[3][4] A drug must be in a dissolved state to be absorbed from the gastrointestinal tract and to interact with its biological target.[1][2] Therefore, early and accurate determination of solubility is a cornerstone of a successful drug development campaign, influencing everything from initial screening to final formulation.[5]

This guide will focus on two key types of solubility measurements:

-

Thermodynamic Solubility: The true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure.[6] This is the "gold standard" for solubility and is crucial for pre-formulation and understanding the compound's intrinsic properties.[7]

-

Kinetic Solubility: A non-equilibrium measurement that reflects the concentration of a compound that remains in solution after a rapid precipitation event, typically from a concentrated organic stock solution into an aqueous buffer.[6][8] This high-throughput method is invaluable for the rapid screening and ranking of compounds in the early phases of drug discovery.[8][9]

Physicochemical Properties of this compound (Predicted)

While experimental data is sparse, we can infer some properties based on its structure and related compounds. The presence of bromine and iodine atoms, along with the bicyclic indazole core, suggests a molecule with significant lipophilicity. This is supported by a predicted LogP value (a measure of lipophilicity) of 2.94 for the related methylated analog, 7-Bromo-3-iodo-1-methyl-1H-indazole.[10][11] Generally, higher LogP values correlate with lower aqueous solubility. Therefore, it is reasonable to hypothesize that this compound may exhibit low aqueous solubility, making the experimental determination of this property all the more critical.

Table 1: Predicted Physicochemical Properties of a Related Compound (7-Bromo-3-iodo-1-methyl-1H-indazole)

| Property | Value | Source |

| Molecular Formula | C₈H₆BrIN₂ | [10][11] |

| Molecular Weight | 336.96 g/mol | [11] |

| XLogP3 | 2.9 | [10] |

| Topological Polar Surface Area (TPSA) | 17.8 Ų | [10][11] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[12] It relies on achieving a true equilibrium between the undissolved solid compound and the saturated solution.

Principle

An excess amount of the solid compound is added to a specific volume of the chosen solvent (e.g., phosphate-buffered saline, pH 7.4). The mixture is then agitated for an extended period to ensure that equilibrium is reached. After this incubation, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the supernatant is quantified.

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of crystalline this compound (e.g., 5-10 mg). The exact amount should be sufficient to ensure a solid phase remains at the end of the experiment.

-

Add the compound to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Add a precise volume of the desired aqueous buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4).

-

-

Equilibration:

-

Place the sealed vial in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. This is a critical step; for many compounds, 24 to 48 hours is adequate, but for poorly soluble compounds, up to 72 hours may be necessary. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation of the vial and then sampling from the top layer, or by filtering the sample through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter). Adsorption to the filter should be assessed.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the supernatant. This concentration is the thermodynamic solubility.

-

Rationale and Self-Validation

-

Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution in equilibrium with the solid phase was achieved.[13]

-

Extended Equilibration: This ensures that the system has reached a true thermodynamic equilibrium, and the measured concentration is not an artifact of dissolution kinetics.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.

-

pH Measurement: For ionizable compounds, the pH of the final suspension should be measured to ensure it has not shifted significantly, as this can affect solubility.[13]

Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: Kinetic Solubility Determination (Nephelometry)

Kinetic solubility assays are high-throughput methods ideal for early drug discovery when many compounds need to be rapidly assessed.[14][15] Nephelometry, which measures light scattering from undissolved particles, is a common and efficient technique.[5]

Principle

A small volume of a concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. If the compound's solubility is exceeded, it will precipitate out of solution. A nephelometer detects the resulting suspended particles by measuring the intensity of light scattered by the sample. The concentration at which precipitation is first observed is taken as the kinetic solubility.[8]

Step-by-Step Protocol

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

In a microtiter plate (e.g., 96- or 384-well), dispense the aqueous buffer of choice (e.g., PBS, pH 7.4) into a series of wells.

-

Create a serial dilution of the DMSO stock solution directly into the buffer-containing wells. This is typically done by an automated liquid handler to ensure rapid and consistent mixing. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its co-solvent effects.

-

-

Incubation:

-

Mix the plate thoroughly on a plate shaker.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[14]

-

-

Measurement:

-

Place the microtiter plate into a nephelometer.

-

Measure the forward-scattered light in each well. The instrument will report values in Nephelometric Turbidity Units (NTU).

-

-

Data Analysis:

-

Plot the NTU values against the compound concentration.

-

The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background. This "break point" in the curve indicates the onset of precipitation.[6]

-

Rationale and Self-Validation

-

DMSO Stock: Using a DMSO stock allows for the rapid testing of many compounds in a high-throughput format, as weighing out individual solid samples is not required.[8]

-

Rapid Measurement: The short incubation time mimics the conditions of many high-throughput biological assays, providing a solubility value that is highly relevant to those experimental settings.

-

Controls: It is essential to include positive (a known insoluble compound) and negative (a known soluble compound) controls to validate the assay's performance.[16]

Workflow Diagram

Caption: Workflow for Kinetic Solubility Determination via Nephelometry.

Conclusion and Future Directions

The aqueous solubility of this compound is a foundational parameter that must be determined to guide its development as a potential therapeutic agent. This guide provides the necessary theoretical background and detailed, actionable protocols for generating both thermodynamic and kinetic solubility data. By employing the "gold standard" shake-flask method and the high-throughput nephelometric assay, researchers can build a comprehensive solubility profile for this and other novel indazole derivatives. This data will be instrumental in interpreting biological assay results, guiding medicinal chemistry efforts to optimize physicochemical properties, and informing the selection of appropriate formulation strategies for in vivo studies. The early and accurate assessment of solubility is not merely a procedural step but a strategic imperative that significantly de-risks the drug discovery and development process.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Schneider, I. (2018, January). Substance solubility. Drug Discovery News. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Retrieved from [Link]

-

Voinea, M. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3). Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162510268, 7-Bromo-3-iodo-1-methyl-1H-indazole. Retrieved from [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 6-10. [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 7-Bromo-1H-indazole. Retrieved from [Link]

-

Skrt, M., & Luštrik, M. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. European Journal of Pharmaceutical Sciences, 123, 163-171. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Retrieved from [Link]

Sources

- 1. ucd.ie [ucd.ie]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. bmglabtech.com [bmglabtech.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. 7-Bromo-3-iodo-1-methyl-1H-indazole | C8H6BrIN2 | CID 162510268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. enamine.net [enamine.net]

Spectroscopic Elucidation of 7-Bromo-3-iodo-1H-indazole: A Technical Guide

Introduction

For researchers, scientists, and professionals in the field of drug development, the unambiguous structural characterization of novel heterocyclic compounds is a cornerstone of successful research. The indazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1] The introduction of halogen substituents, such as bromine and iodine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This in-depth technical guide focuses on the spectroscopic characterization of a key, yet sparsely documented, indazole derivative: 7-Bromo-3-iodo-1H-indazole . Due to the limited availability of direct experimental spectra for this specific isomer in peer-reviewed literature, this guide will provide a comprehensive, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in fundamental spectroscopic principles and are substantiated by comparative data from closely related analogues, most notably 6-Bromo-3-iodo-1H-indazole.[2]

This document is designed to serve as a practical resource, offering not only predicted spectral data but also detailed experimental protocols and the scientific rationale behind the interpretation of the spectral features.

Molecular Structure and Isomeric Context

The precise arrangement of substituents on the indazole ring system is critical to a compound's identity and reactivity. In this compound, the bromine atom occupies the C7 position of the benzene ring, while the iodine atom is situated at the C3 position of the pyrazole ring. Understanding this specific substitution pattern is fundamental to predicting and interpreting its spectroscopic data.

To facilitate a clear discussion of the spectroscopic data, the standard numbering convention for the 1H-indazole ring system is employed as illustrated below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. The following sections provide a predictive analysis of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy: A Predictive Analysis